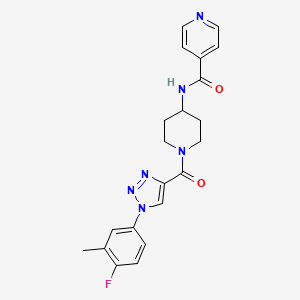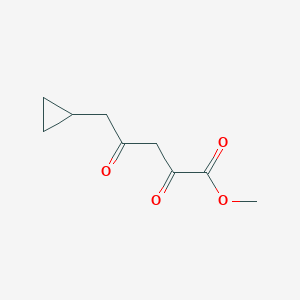
Methyl 5-cyclopropyl-2,4-dioxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-cyclopropyl-2,4-dioxopentanoate” is a chemical compound with the CAS Number: 2375261-17-7 . It has a molecular weight of 184.19 . It is available in powder form .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees .Wissenschaftliche Forschungsanwendungen
Selective Oxidation of Hydrocarbons
Methyl(trifluoromethyl)dioxirane has been utilized for the direct oxyfunctionalization of hydrocarbons bearing cyclopropyl moieties. This process demonstrates the potential for selective oxidation in complex molecular structures, highlighting the significance of the cyclopropyl group's orientation relative to proximal C-H bonds undergoing oxidation (D’Accolti et al., 2003).
Enantiodivergent Synthesis
The reaction of phenylglycinol with methyl 5-oxopentanoate has been shown to yield enantiopure trans-3,4-substituted piperidines. This enantiodivergent synthesis method is critical for producing compounds like the antidepressant paroxetine, demonstrating the utility of methyl 5-oxopentanoate derivatives in synthesizing complex organic molecules (Amat et al., 2000).
S-Adenosylmethionine (SAM) Utilization
SAM, known for being a major biological methyl donor, also contributes methylene groups in the synthesis of cyclopropyl fatty acids. This underlines the diverse roles of SAM in biochemical processes, including its participation in reactions involving methyl 5-cyclopropyl-2,4-dioxopentanoate derivatives (Fontecave et al., 2004).
Ring Cleavage and Synthesis of Derivatives
The ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates has been employed to produce methyl 4-oxobutanoates in high yields, showcasing a method for generating beta-formyl esters and highlighting the flexibility in synthesizing derivatives of this compound (Kunz et al., 1990).
Inhibitors of Mycolic Acid Biosynthesis
Derivatives of this compound have been synthesized as possible inhibitors of mycolic acid biosynthesis in mycobacteria. This research provides insights into developing new therapeutic strategies against mycobacterial infections (Hartmann et al., 1994).
Safety and Hazards
The safety information for “Methyl 5-cyclopropyl-2,4-dioxopentanoate” includes several hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. The compound also has several precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent safety precautions that should be taken when handling the compound.
Wirkmechanismus
Biochemical Pathways
The presence of a cyclopropyl group in its structure suggests that it may be involved in cyclopropane biosynthesis . This process involves the formation of cyclopropane rings, which are common structural motifs in many natural products and are often essential for biological activity .
Pharmacokinetics
Its molecular weight (18419) suggests that it may have good bioavailability, as compounds with molecular weights below 500 are generally well-absorbed .
Eigenschaften
IUPAC Name |
methyl 5-cyclopropyl-2,4-dioxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)4-6-2-3-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWLUPRKQXYDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)CC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375261-17-7 |
Source


|
| Record name | methyl 5-cyclopropyl-2,4-dioxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2916022.png)
![Methyl 2-[(chloroacetyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B2916023.png)
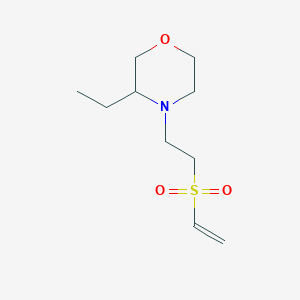
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
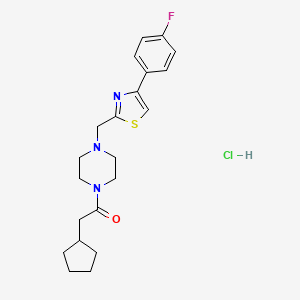
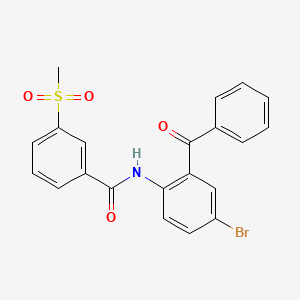
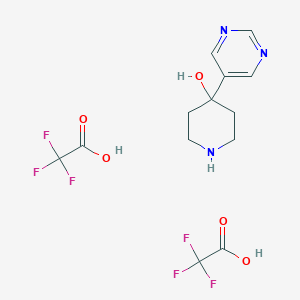
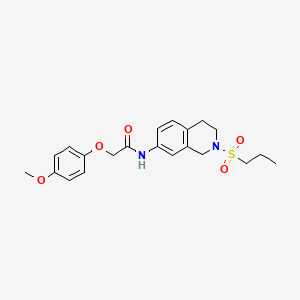

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide](/img/structure/B2916039.png)
![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)
![3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2916041.png)
